molecular formula C13H15NO2 B12441434 2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde

Cat. No.: B12441434
M. Wt: 217.26 g/mol
InChI Key: MDCLUOZRMACKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for 2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is not explicitly available in the literature, insights can be drawn from structurally related compounds. For instance, the crystal structure of 4-(2-oxopyrrolidin-1-yl)benzaldehyde (PubChem CID 2794706) reveals a planar benzaldehyde ring system with a dihedral angle of 54.10° between the pyrrolidinone ring and the aromatic plane. The introduction of a 2-ethyl substituent in the target compound is expected to induce steric effects, potentially altering the dihedral angle and intermolecular packing.

In analogous systems, such as ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (PubChem CID 2728186), the pyrrolidinone ring adopts an envelope conformation, with one methylene group deviating from planarity. This conformation stabilizes intramolecular interactions, including C–H···π bonds and hydrogen bonding networks. For the target compound, the aldehyde group at the para position may participate in O–H···N hydrogen bonds with the pyrrolidinone’s lactam oxygen, as observed in similar benzaldehyde derivatives.

Table 1: Predicted Bond Lengths and Angles for 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Bond/Angle Value (Å/°) Reference Compound
C=O (aldehyde) 1.21 ± 0.02 4-(2-oxopyrrolidin-1-yl)benzaldehyde
C=O (pyrrolidinone) 1.23 ± 0.01 Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Dihedral (Ar–pyrrolidinone) 50–60° Related benzimidazole-pyrrolidinone systems

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of 2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde is anticipated to exhibit distinct signals:

  • Aldehyde proton : A singlet near δ 9.8–10.2 ppm, characteristic of aromatic aldehydes.
  • Ethyl group : A triplet (δ 1.2–1.4 ppm, CH$$ _3 $$) and quartet (δ 2.4–2.6 ppm, CH$$ _2 $$), coupled with $$ J \approx 7.5 $$ Hz.
  • Pyrrolidinone protons :
    • N–CH$$ _2 $$ protons as a triplet at δ 3.5–3.7 ppm ($$ J \approx 7.0 $$ Hz).
    • Adjacent CH$$ _2 $$ groups as multiplets between δ 2.1–2.3 ppm.

The $$ ^{13}C $$ NMR spectrum would feature:

  • Aldehyde carbon at δ 190–195 ppm.
  • Pyrrolidinone carbonyl at δ 170–175 ppm.
  • Aromatic carbons in the range δ 120–140 ppm, with deshielding observed for the carbon adjacent to the aldehyde group.
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Aldehyde C=O stretch : A strong band at 1,710–1,730 cm$$ ^{-1} $$.
  • Pyrrolidinone C=O stretch : A slightly lower frequency (1,680–1,700 cm$$ ^{-1} $$) due to conjugation with the nitrogen lone pair.
  • Aromatic C–H stretches : Peaks near 3,050–3,100 cm$$ ^{-1} $$.
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show:

  • Molecular ion peak : At m/z 217 (C$$ _{13}H$$ _{15}NO$$ _{2} $$).
  • Key fragments :
    • Loss of CO (28 Da) from the aldehyde group (m/z 189).
    • Cleavage of the pyrrolidinone ring (m/z 84, C$$ _4H$$ _6NO$$ ^+ $$).

Table 2: Predicted Spectroscopic Data for 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Technique Key Signals
$$ ^1H $$ NMR δ 9.9 (s, 1H), 2.5 (q, 2H), 1.3 (t, 3H)
$$ ^{13}C $$ NMR δ 192.1 (CHO), 172.3 (C=O), 135.2 (C-Ar)
IR 1,725 cm$$ ^{-1} $$ (C=O), 3,080 cm$$ ^{-1} $$ (Ar–H)
MS m/z 217 (M$$ ^+ $$), 189 (M$$ ^+–CO)

Comparative Analysis with Structural Analogs

Pyrrolidinone Derivatives

Compared to 4-(2-oxopyrrolidin-1-yl)benzaldehyde, the 2-ethyl substituent in the target compound introduces steric hindrance, reducing rotational freedom around the benzaldehyde ring. This modification increases lipophilicity (predicted logP ≈ 1.8 vs. 1.2 for the non-ethyl analog), as calculated using PubChem data.

Cyclic Amide Systems

The pyrrolidinone ring’s electron-withdrawing nature polarizes the aromatic system, as evidenced by a 10–15 nm bathochromic shift in UV-Vis spectra relative to non-amidated benzaldehydes. In contrast, ester derivatives like ethyl 4-(2-oxopyrrolidin-1-yl)benzoate exhibit reduced electrophilicity at the carbonyl carbon due to resonance stabilization, making the aldehyde group in the target compound more reactive toward nucleophilic additions.

Table 3: Structural and Electronic Comparison with Analogs

Compound logP C=O Stretch (cm$$ ^{-1} $$) Reactivity Profile
4-(2-Oxopyrrolidin-1-yl)benzaldehyde 1.2 1,715 Moderate electrophilicity
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde 1.8 (predicted) 1,725 Enhanced steric hindrance
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate 2.1 1,695 Low aldehyde reactivity

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO2/c1-2-10-8-12(6-5-11(10)9-15)14-7-3-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

MDCLUOZRMACKIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCCC2=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the condensation of 2-ethylbenzaldehyde with a pyrrolidinone derivative. One common method is the reaction of 2-ethylbenzaldehyde with 2-pyrrolidinone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group or the pyrrolidinone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzoic acid.

    Reduction: 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde, it is compared with structurally related benzaldehyde derivatives (Table 1). Key differences in substituents, physical properties, and reactivity are highlighted below.

Table 1: Comparison of Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2-Ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde ~218.3* Not reported Ethyl (C₂H₅) at ortho, pyrrolidone at para
4-(2-Oxopyrrolidin-1-yl)benzaldehyde (3b) 190.1 121.7–122.5 No ethyl substituent
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate (3c) 234.1 94.1–94.9 Ethyl ester at para, pyrrolidone at para
Benzaldehyde 106.1 −26 Unsubstituted aromatic aldehyde

*Estimated based on structural similarity to 3b .

Structural and Functional Differences

  • Substituent Effects : The ethyl group in 2-ethyl-4-(2-oxopyrrolidin-1-yl)benzaldehyde increases steric hindrance and hydrophobicity compared to 4-(2-oxopyrrolidin-1-yl)benzaldehyde (3b). This modification may reduce crystallinity, as inferred from the lower melting point of ethyl-substituted analogs like 3c (94.1–94.9°C vs. 121.7–122.5°C for 3b) .
  • Reactivity: The aldehyde group in the target compound is susceptible to nucleophilic addition, similar to benzaldehyde. However, the electron-withdrawing pyrrolidone ring may modulate reactivity. For instance, in , a related morpholino benzaldehyde derivative underwent condensation with an amine under refluxing DMF conditions, suggesting that substituents influence reaction kinetics and product stability .

Biological Activity

2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a pyrrolidine ring. The structural formula can be represented as follows:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives, including 2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde, exhibit notable antimicrobial properties. A study highlighted that benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains, such as Staphylococcus aureus and Bacillus anthracis .

Bacterial Strain MIC (mg/mL) Effect of Benzaldehyde
Staphylococcus aureus8.0Reduced MIC when combined with norfloxacin
Bacillus anthracis850Significant antimicrobial activity
Pantoea conspicua1060Enhanced susceptibility to antibiotics

Cytotoxicity and Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that certain derivatives of benzaldehyde can induce apoptosis in cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines .

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Cytotoxic effects observed

The mechanisms through which 2-Ethyl-4-(2-oxopyrrolidin-1-YL)benzaldehyde exerts its biological effects include:

  • Membrane Disruption : Interactions with bacterial membranes leading to increased permeability.
  • Inhibition of Efflux Pumps : Modulation of antibiotic resistance mechanisms in bacteria .
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Study on Antibacterial Modulation

A case study evaluated the effect of benzaldehyde on antibiotic efficacy against resistant strains of bacteria. The study found that when combined with norfloxacin, the MIC was significantly reduced, indicating a potentiation effect . This suggests a potential role for benzaldehyde derivatives in overcoming antibiotic resistance.

Anticancer Activity Assessment

Another study focused on the anticancer properties of benzaldehyde derivatives, revealing their capacity to inhibit tumor growth in vivo. The results showed significant tumor suppression in treated mice compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.